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Compound of Interest

Compound Name: BM 15766 sulfate

Cat. No.: B3290633

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BM 15766 sulfate, a chemical inhibitor of
7-dehydrocholesterol reductase (DHCR7), with alternative pharmacological inhibitors and
genetic models used to study and replicate the biochemical and developmental abnormalities
associated with Smith-Lemli-Opitz syndrome (SLOS). The data presented is intended to assist
researchers in selecting the most appropriate tools for their specific research needs in drug
development and the study of cholesterol biosynthesis.

Introduction to BM 15766 Sulfate and Smith-Lemli-
Opitz Syndrome

BM 15766 sulfate is a potent inhibitor of the enzyme 7-dehydrocholesterol reductase
(DHCRT7), which catalyzes the final step in the Kandutsch-Russell pathway of cholesterol
biosynthesis: the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol.[1][2] Inhibition of
DHCR7 by BM 15766 sulfate leads to a decrease in cellular cholesterol levels and an
accumulation of the precursor 7-DHC.[3] This chemically-induced state mimics the biochemical
phenotype of Smith-Lemli-Opitz syndrome (SLOS), a rare and severe autosomal recessive
disorder caused by mutations in the DHCR7 gene.[4][5] SLOS is characterized by a wide range
of congenital malformations, intellectual disability, and behavioral problems.[6] Consequently,
BM 15766 sulfate and other DHCR7 inhibitors serve as valuable tools for creating animal
models of SLOS to investigate its pathogenesis and evaluate potential therapeutic
interventions.[3]
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Pharmacological Alternatives to BM 15766 Sulfate

Several other compounds have been identified as inhibitors of DHCR7, providing researchers
with a selection of tools to induce a SLOS-like phenotype. The most well-characterized
alternatives include AY 9944 and Triparanol.

e AY 9944: A potent and specific inhibitor of DHCR7.[2][7] It has been extensively used to
create rodent models of SLOS that exhibit similar teratogenic effects to those observed with
BM 15766.[3][8]

» Triparanol: One of the earliest cholesterol-lowering drugs, it also inhibits DHCR7.[1][2]
However, its use was discontinued due to severe side effects.[2]

o Other Psychoactive Drugs: Interestingly, a number of antipsychotic and antidepressant
medications have been shown to inhibit DHCR7 as an off-target effect.[9][10]

Comparative Efficacy of DHCRY7 Inhibitors

The potency of these inhibitors can be compared by their half-maximal inhibitory concentration
(IC50) values against the DHCR7 enzyme. Lower IC50 values indicate greater potency.

IC50 (pM) for human

Compound T Reference
AY 9944 0.013 [1]
BM 15766 sulfate 1.2 [1]
Triparanol 14 [1]

Comparison with Genetic Models of Smith-Lemli-
Opitz Syndrome

Genetic engineering has enabled the creation of mouse models that replicate the genetic basis
of SLOS. These models provide a crucial point of comparison for the findings obtained using
pharmacological inhibitors.
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Model Genotype

Key Phenotypes Reference

Pharmacological
Model (Rat)

Wild-type treated with
BM 15766 or AY 9944

Decreased
cholesterol, increased
7-DHC and 8-DHC,
holoprosencephaly,
craniofacial [31[8]
abnormalities, limb

defects. Effects are

transient and dose-

dependent.

Knockout Mouse
Model

Dhcr7-/-

Perinatal lethality,
severe craniofacial
anomalies (including
cleft palate),
syndactyly, [415]
intrauterine growth

retardation. Complete

loss of DHCRY

function.

Hypomorphic Mouse
Model

Dhcr7T93M/A3-5

Viable but with

reduced lifespan, mild

growth retardation,
syndactyly, central

nervous system

ventricular dilatation. 1]
Residual DHCR7

activity. Biochemical

defects can improve

with age.

Dhcer7flx/flx with

tissue-specific Cre

Conditional Knockout

Mouse

Allows for temporal [12]
and tissue-specific

deletion of Dhcr7.
Liver-specific

knockout shows

© 2025 BenchChem. All rights reserved.

3/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11048061/
https://www.researchgate.net/publication/6356752_A_specific_inhibitor_of_cholesterol_biosynthesis_BM15766_reduces_the_expression_of_-secretase_and_the_production_of_amyloid-in_vitro
https://www.researchgate.net/figure/Phenotypic-characterization-of-Dhcr7--mice-A-Dhcr7--pups-were-smaller-and-lacked_fig2_12101892
https://pmc.ncbi.nlm.nih.gov/articles/PMC200927/
https://pubmed.ncbi.nlm.nih.gov/16446309/
https://pubmed.ncbi.nlm.nih.gov/33410752/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3290633?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

minimal systemic

phenotype.

Signaling Pathway and Experimental Workflow

The inhibition of DHCR7 by compounds like BM 15766 sulfate directly impacts the cholesterol
biosynthesis pathway, leading to a cascade of downstream effects, including potential
disruption of the Sonic hedgehog (Shh) signaling pathway, which is crucial for embryonic
development.
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Cholesterol Biosynthesis Pathway Biochemical & Developmental Outcomes
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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